molecular formula C16H18ClNO B2510746 2-(4-Chlorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone CAS No. 2097863-98-2

2-(4-Chlorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone

Cat. No. B2510746
CAS RN: 2097863-98-2
M. Wt: 275.78
InChI Key: LBHCXDDHAAOZKT-UHFFFAOYSA-N
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Description

The compound "2-(4-Chlorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone" is a chemical entity that appears to be related to various research areas, including organic synthesis, crystallography, and pharmacology. While the exact compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl and piperidinyl moieties have been studied for their structural properties and potential biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including nucleophilic substitution, Grignard reactions, and cyclization processes. For instance, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was achieved via nucleophilic substitution and optimized to afford high yields suitable for industrial application . Similarly, 2-Cyclopropyl-1-(4'-chloro)acetophenone was synthesized through a Grignard reaction followed by oxidation and a Simmons-Smith reaction, demonstrating the complexity and versatility of synthetic routes for such compounds .

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl and piperidinyl groups has been characterized using various spectroscopic techniques, including NMR and FT-IR, as well as X-ray crystallography. For example, the crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone component revealed specific dihedral angles and intermolecular hydrogen bonding . These structural analyses are crucial for understanding the conformation and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from molecular docking studies and theoretical analyses. The vibrational spectra and HOMO-LUMO analysis of a pyrazole derivative with a 4-chlorophenyl group suggested charge transfer within the molecule and potential sites for electrophilic and nucleophilic attacks . Additionally, the corrosion inhibition study of a pyrrole derivative indicated the ability of these compounds to interact with metal surfaces, blocking active sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. Theoretical studies using density functional theory (DFT) have been performed to predict spectral and geometrical data, showing high correlations with experimental data . The nonlinear optical properties and electrostatic potential regions of these compounds have also been evaluated, providing insights into their potential applications .

Scientific Research Applications

Reaction Mechanisms and Synthetic Applications

  • The synthesis of dihydroindolo[1,2-c]quinazoline derivatives involves the reaction of related compounds with arylamines, catalyzed by BF3·Etherate, demonstrating a method for creating complex heterocyclic structures, potentially useful in pharmaceutical synthesis (Harano et al., 2007).

Structural Analysis

  • A study detailing the crystal structure of a derivative compound highlights the importance of detailed structural analyses in understanding molecular interactions and the design of new materials or pharmaceuticals (Zheng et al., 2014).

Green Chemistry and Enzymatic Processes

  • Research on the enzymatic process for preparing chiral intermediates for drug synthesis exemplifies the move towards greener, more sustainable chemistry. A ketoreductase was used for transforming a related compound into a chiral alcohol, showcasing an environmentally friendly method for producing high-purity pharmaceutical intermediates (Guo et al., 2017).

Novel Synthetic Routes

  • The synthesis of 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone from chlorobenzene and chloroacetyl chloride under specific conditions presents a novel synthetic route, demonstrating the versatility of related compounds in creating biologically active molecules (De-liang, 2010).

Biocatalysis

  • The use of Acinetobacter sp. for the highly enantioselective synthesis of a chiral intermediate of an antifungal agent illustrates the potential of biocatalysis in the efficient production of key pharmaceutical intermediates, offering a high degree of selectivity and environmental benefits (Miao et al., 2019).

properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c17-15-5-1-12(2-6-15)11-16(19)18-9-7-14(8-10-18)13-3-4-13/h1-2,5-6H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHCXDDHAAOZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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